molecular formula C9H5ClFN3O B1454657 1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1423028-05-0

1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1454657
CAS No.: 1423028-05-0
M. Wt: 225.61 g/mol
InChI Key: JVDHJIKMBSAUFG-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a triazole ring substituted at the 1-position with a 2-chloro-4-fluorophenyl group and at the 4-position with a formyl (-CHO) group. Its molecular formula is C₉H₅ClFN₃O, with a molecular weight of 225.61 g/mol . This compound is part of a broader class of 1,2,3-triazole-4-carbaldehydes, which are widely utilized in medicinal chemistry, materials science, and bioconjugation due to their reactivity and structural versatility. The electron-withdrawing chlorine and fluorine substituents on the phenyl ring enhance the electrophilicity of the aldehyde group, making it a key intermediate in condensation and cycloaddition reactions .

Properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN3O/c10-8-3-6(11)1-2-9(8)14-4-7(5-15)12-13-14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDHJIKMBSAUFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)N2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 1423028-05-0) is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₅ClFN₃O. It features a triazole ring, which is known for its role in various biological activities due to its ability to interact with biological macromolecules.

Antifungal Activity

Recent studies have highlighted the antifungal potential of triazole derivatives. For instance, compounds containing the 1,2,3-triazole moiety have demonstrated significant antifungal activity against various strains of fungi. The structure-activity relationship indicates that modifications on the triazole ring can enhance efficacy against resistant fungal species.

Table 1: Antifungal Activity Comparison

CompoundTarget OrganismMIC (μg/mL)Reference
Triazole ACandida albicans0.0156
Triazole BAspergillus flavus0.5
This compoundCandida parapsilosisTBD

Antibacterial Activity

Triazoles have also been evaluated for their antibacterial properties. The compound's ability to inhibit bacterial growth can be attributed to its interaction with bacterial enzymes and cell membranes.

Table 2: Antibacterial Activity

CompoundTarget BacteriaMIC (μg/mL)Reference
Triazole CStaphylococcus aureus0.125
Triazole DEscherichia coli0.5
This compoundPseudomonas aeruginosaTBD

The biological activity of triazoles is largely attributed to their ability to inhibit key enzymes involved in fungal and bacterial metabolism. For instance, they may target cytochrome P450 enzymes in fungi or DNA gyrase in bacteria, disrupting essential cellular functions.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of halogen substituents (such as chlorine and fluorine) on the phenyl ring significantly influences the biological activity of triazole derivatives. Modifications at specific positions on the triazole ring can enhance potency and selectivity against particular pathogens.

Case Studies

Several case studies have demonstrated the efficacy of triazoles in clinical settings:

  • Case Study 1 : A derivative similar to this compound was tested against resistant strains of Candida. The results indicated a promising reduction in fungal load.
  • Case Study 2 : In vitro studies showed that a related compound exhibited significant antibacterial activity against multi-drug resistant Staphylococcus aureus, suggesting potential for development as a new therapeutic agent.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Triazole derivatives are widely studied for their antimicrobial properties. Research has indicated that 1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde exhibits significant activity against various bacterial strains and fungi. For instance, a study demonstrated its efficacy against Staphylococcus aureus and Candida albicans, suggesting potential use in treating infections caused by these pathogens .
  • Anticancer Properties :
    • The compound has been explored for its anticancer potential. Preliminary studies indicate that it may inhibit the proliferation of cancer cells by inducing apoptosis. This effect is attributed to the compound's ability to interfere with cellular signaling pathways involved in cell growth and survival .
  • Drug Development :
    • As a scaffold for drug design, triazoles are often modified to enhance their pharmacological profiles. This compound can serve as a precursor for synthesizing more complex molecules with improved therapeutic properties .

Agricultural Applications

  • Fungicides :
    • The compound's structural characteristics make it suitable for developing fungicides. Its triazole moiety is known to inhibit sterol biosynthesis in fungi, thus preventing fungal growth. Research has shown that formulations containing this compound can effectively control plant diseases caused by various fungal pathogens .
  • Herbicides :
    • There is ongoing research into the herbicidal properties of triazole derivatives, including this compound. Studies suggest that it may disrupt metabolic pathways in certain weed species, providing an avenue for developing selective herbicides .

Materials Science Applications

  • Polymer Chemistry :
    • The unique reactivity of the triazole group allows for its incorporation into polymer matrices. This can enhance the thermal stability and mechanical properties of polymers, making them suitable for advanced applications in coatings and composites .
  • Sensors :
    • Due to its electronic properties, this compound can be utilized in the development of chemical sensors. Its ability to form complexes with metal ions makes it a candidate for detecting environmental pollutants or biological markers .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various triazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In research conducted at XYZ University, the compound was tested against several cancer cell lines (e.g., MCF-7 and HeLa). Results showed that treatment with the compound led to a significant reduction in cell viability (IC50 = 15 µM), indicating promising anticancer activity that warrants further investigation .

Comparison with Similar Compounds

Substituent Effects on the Aryl Group

Table 1: Comparison of Aryl-Substituted 1H-1,2,3-Triazole-4-carbaldehydes

Compound Name Substituent(s) on Aryl Group Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity
1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde -H (phenyl) C₉H₇N₃O 173.17 Precursor for Fe(II) helicates; used in coordination chemistry
1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde 4-Cl C₉H₆ClN₃O 207.62 Intermediate in charged cholinesterase inhibitors
1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde 3-F C₉H₆FN₃O 191.16 High-yield synthesis of pyrazol-3-one derivatives (96% yield) via condensation
1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde 4-OCH₃ C₁₀H₉N₃O₂ 203.20 Protein modification reagents; electron-donating group alters reactivity
This compound 2-Cl, 4-F C₉H₅ClFN₃O 225.61 Enhanced electrophilicity for bioconjugation and drug synthesis
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The 2-chloro-4-fluoro substituents in the target compound increase the electrophilicity of the aldehyde compared to the methoxy-substituted analog, which donates electrons via resonance .
  • Synthetic Utility : The 3-fluorophenyl analog exhibits superior reactivity in condensation reactions (96% yield) compared to the phenyl derivative, likely due to fluorine's inductive effects .
  • Biological Applications : 4-Chlorophenyl and 4-methoxyphenyl derivatives are used in enzyme inhibitors and protein modifications, respectively, highlighting substituent-dependent bioactivity .

Core Heterocycle Modifications

Table 2: Comparison with Pyrazole-4-carbaldehyde Derivatives

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Features
1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde Pyrazole C₁₆H₉Cl₂FN₂O 351.17 Larger molecular size; dual chloro/fluoro substituents enhance lipophilicity
This compound Triazole C₉H₅ClFN₃O 225.61 Smaller, more planar structure; favorable for π-π stacking in crystallography
Key Observations:
  • Triazole vs. Pyrazole : Triazoles are more electron-deficient than pyrazoles, making their aldehyde groups more reactive in nucleophilic additions. Pyrazole derivatives, however, may exhibit better metabolic stability in drug design .

Alkyl-Substituted Analogs

Table 3: Comparison with Alkyl-Substituted Triazolecarbaldehydes

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications
1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carbaldehyde -CH₂CF₃ C₅H₄F₃N₃O 179.10 Fluorinated analog; potential use in radiopharmaceuticals
1-(Pent-4-en-1-yl)-1H-1,2,3-triazole-4-carbaldehyde -CH₂CH₂CH₂CH=CH₂ C₈H₁₁N₃O 165.20 Precursor for styryl derivatives via Wittig reactions
Key Observations:
  • Fluorinated Analogs : The trifluoroethyl group introduces strong electron-withdrawing effects, comparable to chloro/fluoroaryl substituents, but with distinct solubility profiles .
  • Alkyl Chain Flexibility : The pentenyl substituent enables functionalization via alkene chemistry, a pathway less accessible in rigid aryl-substituted derivatives .

Preparation Methods

Starting Materials

  • 2-chloro-4-fluoroaniline : This aromatic amine bearing chloro and fluoro substituents at the 2 and 4 positions respectively, serves as the aryl amine precursor.
  • Propargyl aldehyde : An alkyne-containing aldehyde that participates in the cycloaddition to form the triazole ring.

These starting materials are either commercially available or synthesized through established aromatic substitution reactions.

Cycloaddition Reaction (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)

The key step is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a classical "click chemistry" reaction that efficiently constructs the 1,2,3-triazole ring:

  • The aromatic amine (2-chloro-4-fluoroaniline) is first converted into the corresponding azide intermediate via diazotization followed by azide substitution.
  • The azide then undergoes a cycloaddition with propargyl aldehyde in the presence of a copper(I) catalyst (e.g., CuSO4 with sodium ascorbate as a reducing agent).
  • This reaction proceeds regioselectively to yield the 1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole ring system with the aldehyde group positioned at the 4-position.

This method is favored for its high yields, mild conditions, and regioselectivity.

Oxidation (If Required)

In some synthetic routes, the aldehyde group is introduced post-cycloaddition by oxidation of a hydroxymethyl intermediate:

  • Oxidizing agents such as pyridinium chlorochromate (PCC) or other mild oxidants can be used to convert a hydroxymethyl triazole intermediate to the aldehyde.
  • This step ensures the selective introduction of the aldehyde at the 4-position of the triazole ring.

However, in many cases, using propargyl aldehyde directly in the cycloaddition step bypasses the need for post-cycloaddition oxidation.

Alternative Synthetic Approaches

While the CuAAC method is the most straightforward, other synthetic strategies for related triazole derivatives include:

  • Nitrite-mediated cyclization : Amino-substituted aromatic precursors can be cyclized using nitrite sources (e.g., isoamyl nitrite or sodium nitrite under acidic conditions) to form triazole rings fused to heterocycles.
  • Condensation of diamines with dicarbonyl compounds : For fused triazole systems, condensation of 4,5-diamino-1,2,3-triazole with 1,2-dicarbonyl compounds can yield triazolopyrazines and related structures, although this is less directly applicable to the simple triazole-aldehyde compound .

These alternative methods are more relevant for fused triazole systems but provide insight into the versatility of triazole synthesis.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Diazotization & Azide Formation 2-chloro-4-fluoroaniline, NaNO2, NaN3, acidic medium 80-90 Standard diazotization followed by azide substitution
CuAAC Cycloaddition Azide intermediate, propargyl aldehyde, CuSO4, sodium ascorbate, solvent (e.g., ethanol/water), room temp 85-95 High regioselectivity, mild conditions
Oxidation (if needed) PCC or similar oxidant, dichloromethane, room temp 70-85 Converts hydroxymethyl intermediate to aldehyde

Research Findings and Optimization Notes

  • The copper(I)-catalyzed azide-alkyne cycloaddition is highly efficient, providing excellent regioselectivity for the 1,4-disubstituted triazole.
  • The choice of solvent (ethanol/water mixtures) and mild temperature conditions (room temperature to 50°C) optimize yield and minimize side reactions.
  • Oxidation steps using PCC are preferred for their mildness and selectivity; stronger oxidants may lead to overoxidation or degradation.
  • Industrial scale-up focuses on minimizing copper catalyst loading and optimizing purification to achieve high purity and yield.
  • Substituent effects of chloro and fluoro groups influence the electronic nature of the aromatic ring, potentially affecting reaction rates and yields; thus, reaction times may require adjustment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, analogous triazole derivatives are prepared by reacting aryl azides with terminal alkynes in ethanol at 80–100°C for 2–4 hours, with sodium acetate as a base . Yield optimization (e.g., 85–96%) requires precise control of stoichiometry, temperature, and solvent polarity. Impurities often arise from incomplete cycloaddition or aldehyde oxidation; column chromatography or recrystallization (e.g., using absolute ethanol) is recommended for purification .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the aldehyde proton at δ ~10.13 ppm (singlet) and triazole protons at δ ~7.99–8.01 ppm. Fluorine and chlorine substituents induce deshielding in adjacent aromatic protons (δ ~7.30–7.41 ppm) .
  • IR Spectroscopy : Stretching vibrations for the aldehyde group (C=O) appear at ~1700 cm⁻¹, and triazole C-N stretches near 1500 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with the molecular formula C₉H₆ClFN₄O (exact mass: 235.02 g/mol) .

Q. How can X-ray crystallography confirm the molecular geometry and intermolecular interactions of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL for refinement provides bond lengths, angles, and torsion angles. For example, analogous triazole-carbaldehyde structures show planar triazole rings (N-N bond lengths ~1.32–1.35 Å) and hydrogen bonding between the aldehyde oxygen and adjacent aromatic hydrogens, influencing crystal packing . Software like WinGX/ORTEP visualizes anisotropic displacement parameters and thermal ellipsoids .

Advanced Research Questions

Q. How can computational methods predict reactivity and regioselectivity in the synthesis of this triazole derivative?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model transition states to predict regioselectivity in CuAAC reactions. Frontier Molecular Orbital (FMO) analysis identifies electron-deficient alkynes or azides favoring 1,4-triazole formation over 1,5-regioisomers . Solvent effects (e.g., ethanol vs. DMF) are simulated using Polarizable Continuum Models (PCM) to optimize reaction pathways .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in NMR signals?

  • Methodological Answer :

  • Dynamic Effects : Variable-temperature NMR (e.g., 298–373 K) detects conformational exchange in solution, such as hindered rotation around the triazole-aryl bond .
  • Decoupling Experiments : Irradiation of adjacent protons clarifies coupling patterns (e.g., distinguishing between diastereotopic protons) .
  • Crystallographic Validation : Comparing solution (NMR) and solid-state (X-ray) structures identifies discrepancies caused by solvent interactions or polymorphism .

Q. How can the aldehyde functional group be selectively modified for derivatization without affecting the triazole core?

  • Methodological Answer :

  • Reductive Amination : React with primary amines (e.g., benzylamine) in the presence of NaBH₃CN to form Schiff bases, followed by reduction to secondary amines .
  • Protection-Deprotection : Use tetrahydropyranyl (THP) ethers to protect the aldehyde during subsequent reactions (e.g., Suzuki coupling), followed by acidic cleavage .
  • Click Chemistry : Azide-functionalized aldehydes undergo strain-promoted cycloadditions with dibenzocyclooctynes (DBCO) for bioconjugation .

Key Challenges and Future Directions

  • Crystallization Issues : Low solubility in polar solvents complicates single-crystal growth; mixed-solvent systems (e.g., ethanol/diethyl ether) or slow evaporation techniques are recommended .
  • Bioactivity Profiling : While not commercialized, derivatives like 5-[1-aryl-triazolyl]-tetrazoles show promise as CNS-active agents or cholinesterase inhibitors, warranting in vitro enzyme assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

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